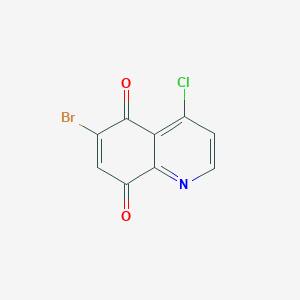

4-Chloro-6-bromoquinoline-5,8-dione

Description

BenchChem offers high-quality 4-Chloro-6-bromoquinoline-5,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-bromoquinoline-5,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H3BrClNO2 |

|---|---|

Molecular Weight |

272.48 g/mol |

IUPAC Name |

6-bromo-4-chloroquinoline-5,8-dione |

InChI |

InChI=1S/C9H3BrClNO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H |

InChI Key |

SCEGLLOJIOXJCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=O)C=C(C(=O)C2=C1Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4-Chloro-6-bromoquinoline-5,8-dione

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 4-Chloro-6-bromoquinoline-5,8-dione

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-bromoquinoline-5,8-dione, a halogenated quinone derivative with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from closely related analogs and foundational chemical principles to project its physicochemical properties, reactivity, and promising applications. A detailed, field-proven protocol for the synthesis of a key precursor, 6-bromo-4-chloroquinoline, is provided, laying the groundwork for the eventual synthesis of the target dione. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and material applications of novel quinoline-5,8-diones.

Introduction: The Quinoline-5,8-dione Scaffold

The quinoline-5,8-dione ring system is a privileged scaffold in medicinal chemistry, forming the core of several natural and synthetic compounds with potent biological activity.[1][2] These compounds, including the notable antibiotics streptonigrin and lavendamycin, exhibit a broad spectrum of therapeutic effects, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] Their mechanism of action is often attributed to their ability to act as bioreductive agents, generating reactive oxygen species and inhibiting key cellular enzymes like DNA topoisomerase.[3][4]

The introduction of halogen substituents, such as chlorine and bromine, onto the quinoline-5,8-dione framework is a well-established strategy for modulating the molecule's electronic properties, reactivity, and, consequently, its biological efficacy and selectivity.[5] 4-Chloro-6-bromoquinoline-5,8-dione represents a synthetically accessible yet underexplored derivative, poised for investigation as a novel therapeutic agent or a versatile intermediate in organic synthesis.

Projected Physicochemical Properties

| Property | Projected Value | Rationale & Supporting Data |

| Molecular Formula | C₉H₃BrClNO₂ | Derived from the chemical structure. |

| Molecular Weight | ~272.5 g/mol | Calculated based on the atomic weights of the constituent atoms. The precursor, 6-bromo-4-chloroquinoline, has a molecular weight of 242.5 g/mol .[6][7] |

| Appearance | Yellow to Orange Crystalline Solid | Quinoline-5,8-diones are typically colored, conjugated systems. The precursor is a pale yellow to reddish-yellow powder.[6] |

| Melting Point | >150 °C (with decomposition) | Quinone structures often have higher melting points than their aromatic precursors. The melting point of 6-bromo-4-chloroquinoline is 111-115 °C.[6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water. | Based on the general solubility of quinone derivatives and related halogenated heterocycles. |

| Reactivity | Susceptible to nucleophilic attack at the C-6 and C-7 positions; potential for redox cycling. | The electron-withdrawing nature of the dione and halogen substituents activates the ring for nucleophilic substitution.[8] The quinone moiety is inherently redox-active.[1] |

Synthetic Strategy and Experimental Protocols

The synthesis of 4-Chloro-6-bromoquinoline-5,8-dione can be envisioned as a two-stage process: first, the synthesis of the 6-bromo-4-chloroquinoline precursor, followed by an oxidative demethylation or direct oxidation to the desired 5,8-dione.

Synthesis of the Key Precursor: 6-Bromo-4-chloroquinoline

The synthesis of 6-bromo-4-chloroquinoline is a well-documented procedure, typically involving the cyclization of a substituted aniline followed by chlorination.

Diagram of the Synthetic Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Regioselective substitution of 6,7-dichloroquinoline-5,8-dione: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-6-bromoquinoline-5,8-dione: Technical Profile & Synthesis Guide

An in-depth technical guide on 4-Chloro-6-bromoquinoline-5,8-dione , a specialized heterocyclic intermediate used in the synthesis of marine alkaloid analogs and antitumor agents.[1]

Core Identity & Structural Analysis

4-Chloro-6-bromoquinoline-5,8-dione is a highly functionalized quinolinequinone derivative.[1] It serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of pyridoacridines and diazaanthraquinones—classes of compounds known for potent DNA intercalation and topoisomerase II inhibition.[1]

Chemical Identity

| Property | Detail |

| CAS Number | 150222-05-2 |

| IUPAC Name | 6-Bromo-4-chloroquinoline-5,8-dione |

| Molecular Formula | C₉H₃BrClNO₂ |

| Molecular Weight | 272.48 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in CHCl₃, DCM, DMSO; poorly soluble in water/hexane |

Structural Logic

The molecule features a quinoline-5,8-dione core, which acts as a redox-active quinone system.[1]

-

C4-Chloro Position: Highly reactive toward nucleophilic aromatic substitution (

), allowing the introduction of amines or alkyl chains.[1] -

C6-Bromo Position: Provides a handle for palladium-catalyzed cross-coupling (Suzuki, Stille) or further nucleophilic displacement, though it is generally less reactive than the C4-chloride in

conditions due to electronic effects from the adjacent carbonyl.[1] -

5,8-Dione System: A Michael acceptor moiety capable of bioreductive alkylation, contributing to the cytotoxicity of its derivatives.[1]

Synthesis Protocol (Step-by-Step)

The synthesis of 4-chloro-6-bromoquinoline-5,8-dione is a multi-step process requiring precise oxidation state management. The most robust route proceeds through a 5,8-dimethoxy intermediate, which protects the oxygen functionality until the final oxidative deprotection.[1]

Reaction Pathway Diagram

Figure 1: Synthetic route from 2,5-dimethoxy-4-bromoaniline to the target quinone.

Detailed Methodology

Step 1: Formation of the Quinoline Core (Gould-Jacobs Reaction)

The starting material, 2,5-dimethoxy-4-bromoaniline , is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine, which undergoes thermal cyclization.[1]

-

Reagents: Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (

). -

Protocol:

-

Heat the aniline and DEEM at 110°C for 2 hours. Remove ethanol via distillation.[1]

-

Add the resulting solid to pre-heated diphenyl ether (250°C) strictly under inert atmosphere (Argon/Nitrogen).

-

Stir for 30–60 minutes. Rapid cooling precipitates the 6-bromo-5,8-dimethoxyquinolin-4-ol .[1]

-

Purification: Wash with hexane/ether to remove diphenyl ether.[1]

-

Step 2: Chlorination at C4

Conversion of the 4-hydroxy group to a 4-chloro group activates the position for future derivatization.

-

Reagents: Phosphorus oxychloride (

, excess).[2] -

Protocol:

-

Suspend the quinolin-4-ol in neat

. -

Reflux (approx. 105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of starting material.

-

Critical Workup: Pour the reaction mixture slowly onto crushed ice/ammonia. Caution: Exothermic hydrolysis of

.[1] -

Extract with dichloromethane (DCM), dry over

, and concentrate to yield 6-bromo-4-chloro-5,8-dimethoxyquinoline .

-

Step 3: Oxidative Demethylation (The Key Step)

This step unveils the quinone system using Cerium(IV) Ammonium Nitrate (CAN), a selective oxidant for converting hydroquinone ethers to quinones.

-

Reagents: Cerium(IV) Ammonium Nitrate (CAN, 2.5–3.0 eq), Acetonitrile (

), Water.[1] -

Protocol:

-

Dissolve 6-bromo-4-chloro-5,8-dimethoxyquinoline in a 1:1 mixture of

and water. -

Cool to 0°C.

-

Add CAN portion-wise over 15 minutes. The solution will turn bright orange/yellow.[1]

-

Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Isolation: Dilute with water and extract with DCM.[1][3] The product 4-chloro-6-bromoquinoline-5,8-dione is isolated as a yellow solid.[1]

-

Yield Expectation: 60–80%.

-

Applications in Drug Discovery

This compound is a "linchpin" intermediate.[1] Its dual-electrophilic nature allows for the construction of complex fused ring systems found in marine alkaloids.[1]

Target Classes

-

Ascididemin Analogs:

-

Pyrido[2,3-g]quinolines:

-

Reaction with hydrazones or enamines yields tetracyclic systems that mimic the planar structure of doxorubicin (without the sugar moiety), acting as DNA intercalators.[1]

-

Mechanism of Action (Biological Context)

-

Redox Cycling: The 5,8-dione moiety can undergo one-electron reduction by cellular enzymes (e.g., NADPH:cytochrome P450 reductase), generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.[1]

-

Topoisomerase II Poisoning: The planar heterocyclic structure intercalates into DNA, stabilizing the cleavable complex and preventing DNA religation.

Safety & Handling (E-E-A-T)

-

Hazards: The compound is an alkylating agent (C4-Cl) and a quinone (redox active). It causes skin sensitization and severe eye irritation.[1]

-

Storage: Store at -20°C under inert gas. Quinones are light-sensitive; use amber vials.[1]

-

Disposal: Quench excess oxidant (CAN) with sodium bisulfite before disposal. All aqueous waste containing cerium should be treated as heavy metal waste.[1]

References

-

Kitahara, Y., Nakahara, S., Yonezawa, T., Nagatsu, M., & Kubo, A. (1992).[1][4] Total Synthesis of Kuanoniamine A, 11-Hydroxyascididemin, and Neocalliactine Acetate. Heterocycles, 36(6), 1221-1224.[1] (Establishes the synthesis of the 5,8-dimethoxy precursor and oxidation route).

-

Avendaño, C., Pérez, J. M., Blanco, M. M., et al. (2004).[1] Synthesis and structure–activity relationships of 1,5-diazaanthraquinones as antitumour compounds. Bioorganic & Medicinal Chemistry Letters, 14(15), 4031-4034.[1] (Details the use of CAS 150222-05-2 in synthesizing antitumor agents).

-

Molaid Chemical Database. Entry for CAS 150222-05-2: 6-bromo-4-chloro-5,8-quinolinedione.[1]

Sources

Technical Guide: Solubility & Stability of 4-Chloro-6-bromoquinoline-5,8-dione

[1]

Part 1: Chemical Identity & Physicochemical Profile

4-Chloro-6-bromoquinoline-5,8-dione is a dual-electrophilic scaffold characterized by a quinone core fused to a pyridine ring.[1] Its reactivity is defined by two distinct halogenated sites: the 4-chloro substituent (susceptible to

| Property | Specification |

| CAS Registry Number | 150222-05-2 |

| IUPAC Name | 6-Bromo-4-chloroquinoline-5,8-dione |

| Molecular Formula | C |

| Molecular Weight | 272.48 g/mol |

| Appearance | Yellow to Orange-Brown Solid (Quinone chromophore) |

| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

Solubility Profile

The compound exhibits poor aqueous solubility due to its planar, aromatic, and halogenated structure. It requires polar aprotic organic solvents for preparation of stock solutions.

| Solvent | Solubility Rating | Comments |

| Water | Insoluble | Hydrophobic scaffold; rapid precipitation upon dilution.[1] |

| DMSO | High (>50 mM) | Preferred for biological stock solutions. Note: Potential stability issues over time (see Stability).[2] |

| DMF | High | Good alternative to DMSO for synthetic reactions. |

| Dichloromethane | Moderate-High | Excellent for extraction and chromatography.[1] |

| Ethanol/Methanol | Moderate | Solubility increases with heating; risk of nucleophilic attack (solvolysis) over long periods. |

| Hexane/Ether | Low | Poor solubility; useful as anti-solvents for precipitation. |

Part 2: Stability & Degradation Mechanisms[1]

The stability of 4-Chloro-6-bromoquinoline-5,8-dione is compromised by three primary vectors: Nucleophilic displacement , Redox cycling , and Photodegradation .[1]

Hydrolytic & Nucleophilic Instability

The molecule possesses two electrophilic sites. In protic solvents (water/alcohols) at neutral-to-basic pH, degradation occurs via:

-

C4-Hydrolysis: The chlorine at position 4 is activated by the ring nitrogen. In aqueous base, this hydrolyzes to the 4-hydroxy-quinoline-5,8-dione (or its pyridone tautomer), releasing HCl.[1]

-

C6/C7-Reactivity: The quinone double bond is a Michael acceptor.[1] Thiols (e.g., DTT, glutathione) or hydroxide ions can attack C7 or displace the C6-Bromine, leading to complex mixtures.[1]

Photochemical Instability

Quinones are inherently photosensitive.[1] Exposure to UV/Vis light (especially in solution) excites the

-

Directive: Store solid and solution states in amber vials protected from light.

Redox Instability

The 5,8-dione moiety is an oxidant.[1] In the presence of reducing agents (e.g., NaBH

Visualization: Degradation & Reactivity Pathways

Caption: Primary degradation and reaction pathways. Red path indicates hydrolytic degradation; Green indicates redox cycling.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To prepare a stock solution for biological assays while minimizing degradation.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid alcohols (MeOH/EtOH) for long-term storage to prevent solvolysis.[1]

-

Weighing: Weigh the solid rapidly in low-light conditions.

-

Dissolution:

-

Target concentration: 10 mM to 50 mM .

-

Vortex for 30 seconds. If particulates remain, sonicate for max 1 minute (avoid heat generation).

-

-

Storage:

-

Aliquot into single-use amber microcentrifuge tubes.

-

Store at -20°C or -80°C .

-

Shelf Life: Stable for ~3 months at -80°C. Discard if color changes from yellow/orange to dark brown/black (indicates polymerization).

-

Protocol B: Stability Assessment via HPLC

Purpose: To quantify the degradation rate in aqueous media.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

Procedure:

-

Sample Prep: Dilute DMSO stock 1:100 into PBS (pH 7.4) to reach 100 µM.

-

Incubation: Incubate at 37°C.

-

Sampling: Inject 10 µL at T=0, 1h, 4h, and 24h.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: Monitor Absorbance at 254 nm (aromatic) and 350-400 nm (quinone band).

-

Pass Criteria: >95% peak area retention of parent peak at T=4h.

-

Fail Criteria: Appearance of early-eluting peak (hydrolysis product) or peak broadening.[1]

-

Part 4: Handling & Safety (E-E-A-T)

-

Toxicity: Quinone-5,8-diones are potent redox cyclers and DNA intercalators.[1] Treat as Highly Toxic and Genotoxic .

-

PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.[1]

-

Spill Cleanup: Do not wipe with water. Absorb with sand/vermiculite, then clean surface with 10% sodium thiosulfate (to reduce the quinone) followed by ethanol.

References

-

Kitahara, Y., et al. (1992). Total Synthesis of Kuanoniamine A, 11-Hydroxyascididemin, and Neocalliactine Acetate. Heterocycles. (Describes synthesis and use of 6-bromo-4-chloroquinoline-5,8-dione as intermediate).[1]

-

Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University Institutional Repository.[1] (Establishes instability of 4-haloquinolines in DMSO).

-

Ryu, C. K., et al. (2003). Regioselective substitution of 6,7-dichloroquinoline-5,8-dione. Bioorganic & Medicinal Chemistry. (Details nucleophilic attack patterns on the quinone ring).

-

Defant, A., et al. (2023). 5-((4-(-Phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol.[1] Molbank.[1][3] (Discusses reactivity of 8-hydroxyquinoline derivatives).[1]

-

Avendaño, C., et al. (2004). Synthesis and structure–activity relationships of 1,5-diazaanthraquinones. Bioorganic & Medicinal Chemistry Letters. (Demonstrates use of 6-bromo-4-chloro-5,8-quinolinedione in cycloaddition).[1]

Technical Guide: Discovery and Natural Occurrence of Quinoline-5,8-dione Derivatives

This technical guide details the discovery, natural occurrence, and isolation methodologies for quinoline-5,8-dione derivatives, a class of bioactive alkaloids with significant therapeutic potential in oncology and infectious disease.

Executive Summary

Quinoline-5,8-diones are a specialized subclass of heterocyclic quinones characterized by a para-quinone moiety fused to a pyridine ring. Unlike the ubiquitous naphthoquinones found in plants, naturally occurring quinoline-5,8-diones are predominantly isolated from actinobacteria (specifically Streptomyces) and marine sponges . These compounds, including streptonigrin , lavendamycin , and nakijiquinones , exhibit potent cytotoxicity via two primary mechanisms: acting as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) to generate reactive oxygen species (ROS), and direct intercalation/cleavage of DNA.

This guide provides a technical roadmap for the identification, isolation, and biosynthetic characterization of these metabolites.

Natural Occurrence and Taxonomy

The distribution of quinoline-5,8-diones is phylogenetically distinct. While the quinoline scaffold is common in terrestrial plants (Cinchona, Ruta), the 5,8-dione oxidation state is almost exclusively restricted to marine invertebrates and soil bacteria.

Microbial Sources (Actinobacteria)

The most clinically significant derivatives originate from the genus Streptomyces.

-

Streptonigrin: Isolated from Streptomyces flocculus.[1][2] It is an aminoquinone with a phenyl-pyridyl substituent.

-

Lavendamycin: Isolated from Streptomyces lavendulae. Structurally related to streptonigrin but contains a

-carboline moiety.

Marine Sources (Porifera)

Marine sponges, particularly of the family Spongiidae, are prolific producers of sesquiterpene quinones (meroterpenoids) containing the quinoline-5,8-dione or isoquinoline-5,8-dione core.

-

Nakijiquinones (A-R): Isolated from Dactylospongia metachromia and Spongia sp. These are "meroterpenoids," combining a sesquiterpene fragment with a quinone ring.

-

Isoquinolinequinones: Such as renierol and mimosamycin derivatives, often found in Haliclona and Reniera sponges.

Taxonomy Visualization

The following diagram illustrates the biological sources of key quinoline-5,8-dione derivatives.

Figure 1: Taxonomic distribution of naturally occurring quinoline-5,8-dione derivatives.

Biosynthetic Origins

Understanding the biosynthesis is critical for genetic engineering and heterologous expression efforts.

The Streptonigrin Pathway (Type II PKS / NRPS)

Streptonigrin biosynthesis is a complex process involving a unique oxidative cleavage event. The pathway utilizes a Type II Polyketide Synthase (PKS) system combined with non-ribosomal peptide synthetase (NRPS) logic.

Key Mechanistic Step: The formation of the quinoline-5,8-dione core in streptonigrin involves the synthesis of a lavendamycin-like intermediate . An iron-dependent dioxygenase (StnB1/B2) then catalyzes the oxidative cleavage of the indole ring (N-C8' bond) of this intermediate to form the phenyl-pyridyl structure of streptonigrin.

Marine Meroterpenoid Biosynthesis

Nakijiquinones are meroterpenoids , meaning they are hybrid natural products derived from two distinct biosynthetic pathways:

-

Terpenoid Pathway: Produces the sesquiterpene (C15) fragment (typically via the mevalonate pathway).

-

Shikimate/Polyketide Pathway: Produces the aromatic quinone core (often from 4-hydroxybenzoic acid or similar precursors). The convergence of these pathways involves a prenylation step followed by oxidative cyclization.

Figure 2: Comparative biosynthetic logic for Streptonigrin (oxidative cleavage) and Nakijiquinones (meroterpenoid assembly).

Isolation and Characterization Protocol

The following protocol is a validated workflow for isolating lipophilic aminoquinones (like nakijiquinones) from marine sponge tissue. This workflow prioritizes the stability of the quinone redox center.

Extraction & Fractionation Workflow

| Step | Operation | Technical Rationale |

| 1. Lyophilization | Freeze-dry sponge tissue (e.g., Dactylospongia). | Removes water to prevent hydrolysis of labile esters and improves solvent penetration. |

| 2. Extraction | Macerate in MeOH:CH₂Cl₂ (1:1) x 3. | Methanol disrupts cell membranes; Dichloromethane solubilizes the lipophilic quinone core. |

| 3. Partition | Evaporate crude, partition between H₂O and EtOAc . | Quinoline-5,8-diones are moderately polar to non-polar; they will migrate to the Ethyl Acetate phase, leaving salts in water. |

| 4. Flash Chrom. | Silica Gel (Vacuum Liquid Chromatography). Gradient: Hexane | Removes bulk lipids (elute early in Hexane) and highly polar compounds (elute late in MeOH). Target is usually in EtOAc fractions. |

| 5. Purification | Sephadex LH-20 (MeOH) followed by RP-HPLC (C18, MeCN/H₂O + 0.1% TFA). | LH-20 separates by size and aromatic adsorption. HPLC purifies based on hydrophobicity. Acid (TFA) keeps the amino group protonated/stable. |

Structural Identification (The "Fingerprint")

To confirm the presence of a quinoline-5,8-dione core, researchers must look for specific spectroscopic signatures.

-

UV-Vis Spectroscopy:

-

Strong absorption bands at 240–250 nm (aromatic) and 370–400 nm (quinone charge transfer).

-

Diagnostic Test: Reversible color change upon reduction (addition of NaBH₄ turns solution colorless/yellow) and re-oxidation (shaking in air restores color).

-

-

NMR Spectroscopy (¹³C):

-

C-5 and C-8 Carbonyls: Distinct resonances at

175–185 ppm . -

C-6/C-7: If substituted (e.g., amino or methoxy), these olefinic carbons shift significantly upfield (

140–160 ppm) compared to unsubstituted quinones.

-

-

Mass Spectrometry:

-

Often show

and -

Fragmentations often involve the loss of CO (28 Da) typical of quinones.

-

Figure 3: Standard operating procedure for the bio-guided isolation of quinoline-5,8-diones.

References

-

Doyle, T. W., et al. (1981). "The structure of lavendamycin, a new antibiotic from Streptomyces lavendulae." Tetrahedron Letters. Link

-

Rao, K. V., & Cullen, W. P. (1959). "Streptonigrin, an antitumor substance.[3][4] I. Isolation and characterization."[5][6] Antibiotics Annual.

-

Kobayashi, J., et al. (1995). "Nakijiquinones A-D, new sesquiterpene quinones with a hydroxy amino acid residue from a marine sponge." Tetrahedron. Link

-

Suzuki, H., et al. (2014). "Nakijiquinone S and nakijinol C, new meroterpenoids from a marine sponge of the family Spongiidae."[7] Chemical & Pharmaceutical Bulletin. Link

-

Xu, Y., et al. (2013). "Characterization of streptonigrin biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond."[1] Journal of the American Chemical Society. Link

-

Garg, N. K., et al. (2011). "Total Synthesis of (±)-Streptonigrin." Journal of the American Chemical Society. Link

-

Sperry, S., et al. (2021).[8] "Bioactive Compounds from Marine Sponges: Fundamentals and Applications." Marine Drugs. Link

Sources

- 1. Characterization of streptonigrin biosynthesis reveals a cryptic carboxyl methylation and an unusual oxidative cleavage of a N-C bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [cora.ucc.ie]

- 4. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Halogenated Quinoline-5,8-diones: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] When fused with a para-quinone ring to form the quinoline-5,8-dione system, the resulting molecule gains significant potential for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4] The introduction of halogen atoms onto this scaffold further modulates the electronic properties, lipophilicity, and steric profile of the molecule, often leading to enhanced potency and target specificity.[5][6] This guide provides an in-depth exploration of the biological activities of halogenated quinoline-5,8-diones, intended for researchers, chemists, and drug development professionals. We will delve into their synthesis, multifaceted mechanisms of action, and the experimental protocols used to validate their therapeutic promise.

Part 1: Synthetic Strategies for Halogenated Quinoline-5,8-diones

The biological evaluation of these compounds is critically dependent on robust and versatile synthetic methodologies. The ability to regioselectively introduce halogens and other functional groups is paramount for establishing clear structure-activity relationships (SAR).

Core Synthesis and Halogenation Approaches

The construction of the quinoline-5,8-dione core can be achieved through various established methods, such as the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[7] Halogenation can be performed on the quinoline precursor or on the final dione structure.

Recent advancements have focused on developing more efficient and environmentally benign protocols:

-

Microwave-Enhanced Friedländer Synthesis: This approach provides a rapid, catalyst-free, and high-yield method for assembling the core 8-hydroxyquinoline structure, a key precursor to the 5,8-dione.[7]

-

Metal-Free Regioselective Halogenation: Operationally simple, metal-free protocols have been developed for the C5-H halogenation of 8-substituted quinolines. These reactions can proceed at room temperature using inexpensive and atom-economical halogen sources like trihaloisocyanuric acid, offering excellent regioselectivity and functional group tolerance.[8]

Experimental Protocol: Metal-Free C5-Halogenation of an 8-Substituted Quinoline

This protocol is adapted from methodologies that prioritize operational simplicity and high regioselectivity.[8]

Objective: To regioselectively introduce a halogen (e.g., chlorine) at the C5 position of an 8-substituted quinoline derivative.

Materials:

-

8-Substituted Quinoline (1.0 equiv)

-

Trichloroisocyanuric Acid (TCCA) (0.36 equiv)

-

Acetonitrile (CH3CN) as solvent

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Standard workup and purification supplies (e.g., saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography).

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 8-substituted quinoline (1.0 equiv) in acetonitrile.

-

Reagent Addition: To the stirred solution, add trichloroisocyanuric acid (0.36 equiv) portion-wise at room temperature. The reaction is typically conducted under an air atmosphere.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.[9]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C5-halogenated quinoline.

Causality and Self-Validation: The use of TCCA as a halogen source is advantageous due to its low cost and atom economy. The reaction's regioselectivity for the C5 position in 8-substituted quinolines is a key feature.[8] The protocol's validity is confirmed by spectroscopic analysis (NMR, HRMS) of the purified product, which will unambiguously show the incorporation of the halogen at the C5 position.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of halogenated quinoline-5,8-diones.

Part 2: Anticancer Activity

Halogenated quinoline-5,8-diones have emerged as a potent class of antiproliferative agents, exhibiting cytotoxicity against a range of human cancer cell lines, including multidrug-resistant phenotypes.[3][10]

Antiproliferative Effects: A Quantitative Overview

The cytotoxic potential of these compounds is typically evaluated using cell viability assays. The data reveals that substitutions on both the quinone and pyridine rings are well-tolerated and can significantly influence potency.[11]

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| NSC 663284 | 7-Chloro-6-amino | Human Breast Cancer | ~1-5 | [12] |

| Compound 23 | 7-pyrrolidin-1-yl-2-(trimethoxybenzoyl) | Various | 0.27 (mean) | [12] |

| Compound 7d | 7-(4-chlorophenyl)amino | HeLaS3 (sensitive) | ~2-3 | [10] |

| Compound 7d | KB-vin (multidrug-resistant) | ~2-3 | [10] | |

| 13a | 6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione | Melanoma (A-375) | 0.17 | [13] |

Mechanisms of Anticancer Action

The anticancer activity of these diones is not attributable to a single mechanism but rather a multi-pronged assault on cancer cell physiology.

-

Cdc25B Phosphatase Inhibition: Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle. Their overexpression in tumors makes them an attractive therapeutic target. Quinoline-5,8-diones have been identified as potent inhibitors of Cdc25B, leading to cell cycle arrest.[11] Computational modeling suggests that an electron-deficient 7-position is crucial for maximal inhibitory activity.[12]

-

Sphingosine Kinase (SphK) Inhibition: SphK is an enzyme whose overexpression is linked to increased cellular proliferation and survival in many cancers. Certain quinoline-5,8-diones have been identified as novel, low-micromolar inhibitors of both SphK1 and SphK2 isoforms.[14]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inhibition: NQO1 is a cytosolic enzyme often overexpressed in solid tumors. Some amino-quinoline-5,8-dione derivatives display NQO1-dependent cytotoxicity, suggesting they can act as substrates for this enzyme, leading to a bio-reductive activation cascade.[10][15]

A common mechanism for quinone-containing compounds is the generation of intracellular reactive oxygen species (ROS).[11] This can occur through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals, regenerating the parent quinone. This surge in ROS overwhelms the cell's antioxidant defenses, leading to mitochondrial dysfunction and the initiation of apoptosis.[10] This is often evidenced by the regulation of apoptotic proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) and the cleavage of caspase-3.[10]

Caption: Anticancer mechanisms of halogenated quinoline-5,8-diones.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a halogenated quinoline-5,8-dione against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (halogenated quinoline-5,8-dione) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 3: Antimicrobial and Antifungal Activity

The quinoline core is present in many antimicrobial drugs, and halogenated derivatives of quinoline-5,8-diones have demonstrated potent activity against bacteria and fungi, including drug-resistant strains and their biofilms.[16][17]

Antibacterial and Biofilm Eradication

Halogenated quinolines (HQs) are particularly effective against Gram-positive pathogens.[18] The synthetic tunability of the scaffold allows for the optimization of properties like the calculated Log P (ClogP), which impacts antibacterial and biofilm eradication activities.[16][19]

-

Activity Spectrum: Potent activity has been reported against Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-resistant Enterococcus (VRE).[16]

-

Biofilm Eradication: Biofilms are structured communities of bacteria that are notoriously tolerant to conventional antibiotics. Several HQs have shown the ability to eradicate mature biofilms at low micromolar concentrations, a critical advantage for treating persistent infections.[7]

| Compound ID | Organism | MIC (µM) | MBEC (µM) | Reference |

| HQ 2 | MRSE 35984 | 0.59 | 2.35 | [16][19] |

| Various HQs | MRSA, MRSE, VRE | - | 1.0 - 23.5 | [7] |

Antifungal Activity

With the rise of invasive fungal infections, there is a pressing need for new antifungal agents. Halogenated quinolines have shown significant promise, inhibiting the growth of clinically relevant fungi like Candida albicans and Cryptococcus neoformans at nanomolar concentrations.[17] Like their antibacterial counterparts, some analogues can also eradicate mature fungal biofilms.[17]

Antimicrobial Mechanisms of Action

The antimicrobial effects are driven by several factors:

-

Intracellular Action: Studies suggest that active HQs penetrate fungal cells to elicit their effects, while inactive analogues are unable to do so.[17]

-

Enzyme Inhibition: In bacteria, quinoline derivatives are known to interfere with DNA replication by inhibiting enzymes like DNA gyrase.[2] For Gram-negative bacteria, the enzyme LpxC, which is involved in lipid A biosynthesis, has been identified as a potential target.[20]

-

Membrane Integrity: While some antimicrobial agents act by lysing cell membranes, active HQs often exhibit mechanisms independent of membrane lysis, suggesting a more specific mode of action.[7]

Experimental Protocol: Minimum Inhibitory/Biofilm Eradication Concentration (MIC/MBEC) Assays

Objective: To determine the minimum concentration of a compound required to inhibit microbial growth (MIC) and eradicate a mature biofilm (MBEC).

Materials:

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, RPMI)

-

96-well microtiter plates

-

Test compound

-

Resazurin or other viability indicators

-

Plate shaker, incubator, microplate reader.

Procedure (MIC - Broth Microdilution):

-

Preparation: Prepare serial dilutions of the test compound in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbe, no drug) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth, often confirmed by adding a viability dye like resazurin.

Procedure (MBEC):

-

Biofilm Formation: Grow biofilms on the pegs of a specialized 96-well plate lid by incubating them in a plate containing microbial culture for 24-48 hours.

-

Compound Challenge: Transfer the peg lid to a 96-well plate containing serial dilutions of the test compound and incubate for a further 24 hours.

-

Recovery: Transfer the peg lid to a new plate containing fresh growth medium and sonicate to dislodge any surviving cells from the biofilm.

-

Determination: Incubate the recovery plate. The MBEC is the minimum concentration of the compound that prevents regrowth of bacteria from the treated biofilm.[16][19]

Part 4: Conclusion and Future Directions

Halogenated quinoline-5,8-diones represent a versatile and highly promising chemical scaffold. Their synthetic tractability allows for fine-tuning of physicochemical and pharmacological properties, leading to potent agents with diverse biological activities. The multi-pronged mechanisms of action, particularly in cancer, involving enzyme inhibition and the induction of oxidative stress, make them attractive candidates for overcoming drug resistance. Similarly, their ability to eradicate microbial biofilms addresses a major unmet need in infectious disease therapy.

Future research should focus on several key areas:

-

Target Deconvolution: While several enzymatic targets have been identified, a comprehensive understanding of the full spectrum of molecular interactions is needed to optimize selectivity and minimize off-target effects.

-

In Vivo Efficacy and Toxicology: Promising in vitro results must be translated into in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles. Preliminary toxicology studies on some analogues have shown low hemolytic activity and cytotoxicity against normal cell lines, which is an encouraging starting point.[21]

-

Combination Therapies: The unique mechanisms of these compounds, such as their ability to generate ROS or inhibit specific cell cycle checkpoints, make them ideal candidates for combination therapies with existing anticancer or antimicrobial drugs to achieve synergistic effects.

Continued exploration in this field holds the potential to deliver next-generation therapeutics for treating cancer and persistent infections.

References

-

Kruschel, R. D. (2020). Synthesis and evaluation of quinoline-5,8-diones and isoquinoline-5,8-diones as anticancer agents. PhD Thesis, University College Cork. Available at: [Link]

-

Bala, V., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry, 155, 637-646. Available at: [Link]

-

Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Current Topics in Medicinal Chemistry, 18(23), 2030-2036. Available at: [Link]

-

Shaikh, A., et al. (2024). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 28(6), 466-484. Available at: [Link]

-

Shaikh, A., et al. (2024). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Request PDF. Available at: [Link]

-

Carney, D. W., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(3), 624-630. Available at: [Link]

-

Kruschel, R., & O'Donovan, N. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 30(4), 941. Available at: [Link]

-

ResearchGate. (2018). (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Available at: [Link]

-

Sravanthi, T., & Shrivastava, S. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100570. Available at: [Link]

-

Laphookhieo, S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6179-6185. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of medicinally important quinolines using metal-free halogenation. Available at: [Link]

-

Aneke, C. I., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry Letters, 26(16), 4060-4063. Available at: [Link]

-

Wang, L. H., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 11-25. Available at: [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 300(1), 105520. Available at: [Link]

-

Ezeokonkwo, M. A., et al. (2018). Double Alkynylation of Quinoline-5,8-diones and their In-silico and Antimicrobial Studies. Journal of Applied Science and Environmental Management, 22(7), 1139-1145. Available at: [Link]

-

Nitek, M., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4811. Available at: [Link]

-

Lee, J. A., et al. (2000). Pharmacological effects of novel quinone compounds, 6-(fluorinated-phenyl)amino-5,8-quinolinediones, on inhibition of drug-induced relaxation of rat aorta and their putative action mechanism. General Pharmacology, 34(1), 33-42. Available at: [Link]

-

Ryu, C. K., et al. (2003). Regioselective substitution of 6,7-dichloroquinoline-5,8-dione: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. Bioorganic & Medicinal Chemistry Letters, 13(8), 1461-1464. Available at: [Link]

-

Kumar, A., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(4), 1154-1162. Available at: [Link]

-

Csonka, R., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry, 15(22), 7112-7119. Available at: [Link]

-

Nitek, M., et al. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 27(19), 6215. Available at: [Link]

-

ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Available at: [Link]

-

Singh, A., & Kumar, R. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Scientific & Industrial Research. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]

-

Wang, S., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 2097. Available at: [Link]

-

Schmidt, A., et al. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules, 24(21), 4008. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajol.info [ajol.info]

- 21. DSpace [cora.ucc.ie]

mechanism of action of quinoline-5,8-dione compounds

Executive Summary

The quinoline-5,8-dione scaffold represents a privileged structure in medicinal chemistry, distinguished by its dual-mode mechanism of action. Unlike single-target small molecules, these compounds function as bioreductive alkylating agents and redox cyclers . Their efficacy is primarily driven by two distinct but synergistic pathways: (1) NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated futile redox cycling, which generates lethal levels of Reactive Oxygen Species (ROS) specifically in cancer cells, and (2) direct covalent inhibition of phosphatase enzymes, particularly the Cdc25 family, leading to irreversible cell cycle arrest. This guide details the molecular mechanics, structure-activity relationships (SAR), and validation protocols necessary for developing therapeutics based on this scaffold.

Chemical Basis of Action

The core pharmacophore is the 5,8-quinolinedione moiety. Its biological activity is governed by two fundamental chemical properties:

-

Electrophilicity: The quinone ring acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic thiol groups (e.g., cysteine residues in enzymes).

-

Redox Potential: The molecule can undergo reversible reduction to a semiquinone or hydroquinone.[1] This property is critical for its interaction with oxidoreductases.

Primary Mechanism: NQO1-Mediated Redox Cycling

The most potent anticancer activity of quinoline-5,8-diones is observed in tumors overexpressing NQO1 (DT-diaphorase). Normal cells typically express low levels of NQO1, providing a therapeutic window.

The Mechanism[2][3][4][5][6][7]

-

Bioactivation: NQO1 catalyzes a two-electron reduction of the quinoline-5,8-dione to its hydroquinone form, utilizing NADH or NADPH as a hydride donor.

-

Auto-oxidation: Unlike stable hydroquinones, the reduced quinoline-5,8-dione species is often unstable in the presence of molecular oxygen. It spontaneously re-oxidizes back to the parent quinone.[1]

-

ROS Generation: This re-oxidation transfers electrons to oxygen, generating superoxide anion radicals (

). -

Futile Cycling: The regenerated parent quinone is immediately re-reduced by NQO1, establishing a continuous "futile cycle." This rapidly depletes cellular NADH/NADPH pools and generates massive oxidative stress, triggering DNA strand breaks and apoptosis.

Visualization: The Redox Futile Cycle

The following diagram illustrates the NQO1-dependent activation loop.

Figure 1: The NQO1-mediated futile redox cycle. The drug acts as a catalyst for ROS generation, depleting cellular reducing equivalents.

Secondary Mechanism: Cdc25 Phosphatase Inhibition

Independent of NQO1, quinoline-5,8-diones act as potent inhibitors of Cdc25 phosphatases (A, B, and C), which are critical regulators of the eukaryotic cell cycle.[2]

The Mechanism[2][4][5][6][7]

-

Target: The active site of Cdc25 contains a highly conserved cysteine residue (e.g., Cys473 in Cdc25B) essential for catalytic activity.[3]

-

Interaction: The C6 or C7 position of the quinoline-5,8-dione core serves as an electrophile. It reacts with the thiolate anion of the catalytic cysteine via a Michael addition or by oxidizing the cysteine to a disulfide/sulfenic acid form.

-

Result: This irreversible modification inactivates the phosphatase, preventing it from dephosphorylating Cyclin-Dependent Kinases (CDKs). Consequently, cells arrest at G1/S or G2/M checkpoints and undergo apoptosis.

Figure 2: Mechanism of Cdc25 inactivation leading to cell cycle arrest.

Structure-Activity Relationships (SAR)

Optimizing the quinoline-5,8-dione scaffold requires balancing redox potency with solubility and target specificity.

| Structural Feature | Modification | Biological Impact |

| 5,8-Dione Core | Essential | Removal abolishes redox cycling and Cdc25 inhibitory activity. |

| C6/C7 Positions | Electron-Donating Groups (e.g., amines) | Modulates redox potential. Amino groups often enhance NQO1 substrate specificity and improve water solubility. |

| C6/C7 Positions | Bulky Alkoxy/Aryl Groups | Can improve lipophilicity and membrane permeability; may enhance binding affinity to the Cdc25 active site pocket. |

| C2 Position | Methyl/Alkyl substitution | Often tolerated but can influence metabolic stability. |

Experimental Protocols for Validation

As a researcher, you must validate these mechanisms using robust, self-verifying protocols.

Protocol A: NQO1-Dependent Cytotoxicity Validation

Objective: To confirm that cell death is driven by NQO1-mediated reduction.

-

Cell Selection: Select a pair of isogenic cell lines: one NQO1-high (e.g., A549) and one NQO1-null (e.g., H596 or NQO1-knockout).

-

Inhibitor Control: Pre-treat cells with Dicoumarol (50 µM), a specific NQO1 inhibitor, for 1 hour.

-

Treatment: Expose cells to the quinoline-5,8-dione compound (serial dilutions) for 48-72 hours.

-

Readout: Measure viability using an MTT or CellTiter-Glo assay.

-

Validation Logic: If the mechanism is NQO1-dependent, the compound should be significantly more potent in NQO1-high cells. Crucially, Dicoumarol must rescue the NQO1-high cells from toxicity, shifting the IC50 value to a higher concentration.

Protocol B: ROS Detection via Flow Cytometry

Objective: To quantify the generation of intracellular ROS.

-

Probe Loading: Incubate cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C. DCFH-DA is non-fluorescent but becomes fluorescent DCF upon oxidation by ROS.

-

Wash: Wash cells 2x with PBS to remove extracellular probe.

-

Treatment: Treat cells with the test compound (at IC50 concentration). Include a positive control (e.g., Menadione) and a negative control (DMSO).

-

Time-Course: Harvest cells at 1, 2, and 4 hours post-treatment.

-

Analysis: Analyze via flow cytometry (Ex/Em: 488/525 nm).

-

Validation Logic: A right-shift in the fluorescence histogram compared to DMSO control indicates ROS generation. Co-treatment with an antioxidant like N-Acetyl Cysteine (NAC) should attenuate this shift.

Protocol C: In Vitro Cdc25 Phosphatase Assay

Objective: To verify direct enzyme inhibition.

-

Reagents: Recombinant Cdc25B enzyme, OMFP (3-O-methylfluorescein phosphate) as the fluorogenic substrate.

-

Reaction Mix: In a black 96-well plate, mix assay buffer (30 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM EDTA, 1 mM DTT) with recombinant Cdc25B.

-

Inhibitor Addition: Add the quinoline-5,8-dione compound at varying concentrations. Incubate for 15 minutes at room temperature.

-

Substrate Initiation: Add OMFP (final conc. 500 µM).

-

Kinetic Readout: Monitor fluorescence (Ex 485 nm / Em 525 nm) every minute for 30 minutes.

-

Validation Logic: Calculate the slope of the linear phase. A decrease in slope with increasing compound concentration confirms inhibition. Irreversibility can be tested by dialyzing the enzyme-inhibitor complex; if activity does not recover, inhibition is irreversible.

References

-

Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Source: National Institutes of Health (PMC) URL:[Link]

-

Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Source: PubMed URL:[Link]

-

The diverse functionality of NQO1 and its roles in redox control. Source: National Institutes of Health (PMC) URL:[Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: MDPI (Molecules) URL:[Link]

-

Quinoline-5,8-dione CDC25 Inhibitors: Potent Anti-Cancer Agents. Source: ResearchGate URL:[3][4][Link]

Sources

in vitro cytotoxicity of 4-Chloro-6-bromoquinoline-5,8-dione

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 4-Chloro-6-bromoquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of a specific halogenated analogue, 4-Chloro-6-bromoquinoline-5,8-dione. Drawing from established principles of quinone-induced toxicity and research on related compounds, this document details the primary mechanisms of action, provides field-proven experimental protocols for assessment, and offers insights into data interpretation. The core cytotoxic activity of this class of compounds is primarily driven by redox cycling, leading to the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the induction of apoptosis.[3][4][5] Halogenation of the quinoline ring is a known strategy to enhance lipophilicity and modulate electronic properties, potentially increasing interaction with cellular targets and augmenting cytotoxic potency.[6][7][8] This guide serves as a foundational resource for researchers investigating 4-Chloro-6-bromoquinoline-5,8-dione as a potential anticancer agent.

Introduction: The Therapeutic Potential of Halogenated Quinoline-5,8-diones

Quinoline-based compounds represent a versatile class of heterocycles with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][9][10] Within this family, the quinoline-5,8-dione core is of particular interest for oncology research due to its intrinsic ability to participate in cellular redox reactions, a characteristic shared with established chemotherapeutic agents like doxorubicin.[2][5] These compounds can disrupt the delicate redox balance within cancer cells, leading to cell death.[3][11]

The introduction of halogen atoms, such as chlorine and bromine, to the quinoline scaffold is a key synthetic strategy. Halogenation can significantly enhance the biological activity of a molecule by increasing its lipophilicity, which improves membrane permeability, and by altering its electronic distribution, which can lead to more effective interactions with biological targets.[6][7][8] Therefore, 4-Chloro-6-bromoquinoline-5,8-dione is rationally designed to possess potent cytotoxic properties. This guide elucidates the molecular mechanisms underpinning its expected cytotoxicity and provides robust methodologies for its in vitro evaluation.

Core Mechanisms of Cytotoxicity

The cytotoxic effects of quinone-containing compounds are generally understood to proceed via two primary, often interconnected, mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the induction of programmed cell death (apoptosis).[3][5]

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A central feature of the quinone moiety is its ability to undergo redox cycling. The quinone (Q) can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical (Q•−). This unstable intermediate can then readily transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion radical (O₂•−) in the process.[3] This futile cycle can repeat, leading to a massive accumulation of O₂•−.

The superoxide radical is subsequently converted, either spontaneously or via superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can form the highly reactive hydroxyl radical (•OH) via the Fenton reaction. This cascade of ROS production overwhelms the cell's antioxidant defenses, inducing a state of severe oxidative stress. This stress results in widespread damage to critical biomolecules, including lipids (lipid peroxidation), proteins (oxidation and denaturation), and nucleic acids (DNA strand breaks).[12][13][14]

Caption: Quinone-induced ROS generation and oxidative stress pathway.

Induction of Apoptosis

The extensive cellular damage caused by ROS is a potent trigger for apoptosis. Quinoline-dione derivatives have been shown to induce apoptosis through multiple pathways:[15]

-

Mitochondrial (Intrinsic) Pathway: Oxidative stress can lead to the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome, which in turn activates caspase-9, leading to the executioner caspase-3 cleavage and subsequent cell death.[15]

-

Regulation of Bcl-2 Family Proteins: These compounds can alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio favors mitochondrial permeabilization and apoptosis.[16]

-

DNA Damage Response: ROS-induced DNA damage activates signaling pathways that can arrest the cell cycle and, if the damage is irreparable, trigger apoptosis.[13]

Experimental Assessment of In Vitro Cytotoxicity

A multi-assay approach is essential for a comprehensive evaluation of cytotoxicity. The following protocols provide a robust framework for characterizing the in vitro activity of 4-Chloro-6-bromoquinoline-5,8-dione.

Cell Line Selection and Maintenance

-

Rationale: The choice of cell lines is critical. A panel should include cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[17][18] Crucially, a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or HFF-1 human foreskin fibroblasts) should be included to determine the compound's selectivity index—a measure of its toxicity toward cancer cells versus normal cells.[10][19][20]

-

Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[20]

-

Ensure cells are passaged regularly upon reaching 80-90% confluency to maintain them in the exponential growth phase for experiments.

-

Caption: A typical experimental workflow for assessing cytotoxicity.[5]

Protocol: Cell Viability by MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.[20]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 4-Chloro-6-bromoquinoline-5,8-dione in DMSO. Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[20] Replace the medium in the wells with the compound dilutions. Include 'untreated' and 'vehicle control' (medium with DMSO) wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

-

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[5] The cell populations will be distributed into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical In Vitro Cytotoxicity of 4-Chloro-6-bromoquinoline-5,8-dione

The following table is an illustrative example based on activities reported for similar halogenated quinone derivatives.[6][16] It demonstrates how to present IC₅₀ values determined from MTT assays after 48 hours of treatment.

| Cell Line | Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 9.6 |

| A549 | Non-small Cell Lung | 8.1 ± 1.1 | 6.2 |

| HCT-116 | Colorectal Carcinoma | 6.5 ± 0.9 | 7.7 |

| HEK293 | Normal Embryonic Kidney | 50.1 ± 4.5 | - |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

4-Chloro-6-bromoquinoline-5,8-dione is a promising candidate for anticancer drug development, belonging to a class of compounds known for their potent cytotoxicity.[1] The primary mechanisms of action are rooted in the generation of high levels of intracellular ROS and the subsequent induction of apoptosis.[3][15] The experimental workflows detailed in this guide provide a comprehensive framework for validating its in vitro efficacy and elucidating its precise mechanism of action.

Future research should focus on:

-

Expanding the Panel of Cell Lines: Testing against a broader range of cancer cell lines, including multidrug-resistant (MDR) variants, to understand the spectrum of activity.[15][19]

-

Mechanism Deep Dive: Investigating the specific effects on the cell cycle, DNA damage response pathways, and key apoptotic proteins (e.g., caspases, Bcl-2 family) through Western blotting and other molecular biology techniques.[6][7]

-

In Vivo Studies: Promising in vitro results should be followed by evaluation in preclinical animal models, such as zebrafish xenografts or murine tumor models, to assess in vivo efficacy, pharmacokinetics, and toxicity.[13]

This guide provides the foundational knowledge and practical protocols for researchers to rigorously evaluate the cytotoxic potential of 4-Chloro-6-bromoquinoline-5,8-dione, paving the way for its potential development as a novel therapeutic agent.

References

- Synthesis and evaluation of quinoline-5,8-diones and isoquinoline-5,8-diones as anticancer agents. CORA.

- Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research.

- Evaluating the Cytotoxic Effects of Novel Quinone Compounds. PubMed.

- Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research.

- Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1)

- Design and Synthesis of Novel Reactive Oxygen Species Inducers for the Treatment of Pancre

- Comparing the cytotoxicity of Piloquinone with other quinone compounds. Benchchem.

- Research Progress on Quinone Compounds for the Treatment of Hep

- Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PMC.

- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Unknown Source.

- Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed.

- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar

- Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Bentham Science Publishers.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar

- Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed.

- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Unknown Source.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

- Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI.

- 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents. PubMed.

- MedChemComm. Semantic Scholar.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

Sources

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 8. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Research Progress on Quinone Compounds for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Reactive Oxygen Species Inducers for the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. DSpace [cora.ucc.ie]

- 20. researchgate.net [researchgate.net]

preliminary screening of 4-Chloro-6-bromoquinoline-5,8-dione for anticancer activity

An In-Depth Technical Guide on the Preliminary Screening of 4-Chloro-6-bromoquinoline-5,8-dione for Anticancer Activity.

Part 1: Executive Technical Strategy

The Target: 4-Chloro-6-bromoquinoline-5,8-dione

The 5,8-quinolinedione scaffold is a privileged pharmacophore in oncology, structurally analogous to the natural product streptonigrin and the chemotherapeutic doxorubicin . The specific derivatization with a 4-chloro (pyridine ring) and 6-bromo (quinone ring) substituent creates a "dual-warhead" electrophile.

-

The 4-Cl motif: A site for nucleophilic aromatic substitution (

), allowing potential covalent binding to DNA bases or protein residues (e.g., cysteine thiols). -

The 6-Br-5,8-dione motif: A classic redox cycler. It serves as a substrate for NQO1 (DT-diaphorase) , leading to the generation of superoxide radicals and subsequent DNA strand breaks.

Screening Philosophy: The "False-Positive" Trap

Critical Warning for Researchers: Quinone-based compounds are notorious for interfering with tetrazolium-based assays (MTT/MTS). The intrinsic redox potential of the quinone moiety can non-enzymatically reduce tetrazolium salts, yielding artificially high cell viability readouts.

-

Protocol Shift: This guide mandates the Sulforhodamine B (SRB) assay for primary cytotoxicity screening. SRB measures total protein mass and is immune to redox interference, ensuring data integrity.

Part 2: Compound Preparation & Handling

1. Physicochemical Characterization

Before biological application, the compound must pass a stability checkpoint. Quinone-diones are sensitive to light and nucleophiles (even water/hydroxide over time).

-

Storage: Solid state at -20°C, desiccated, protected from light (amber vials).

-

Solubilization:

-

Primary Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Solubility Limit: Typically 10–50 mM.

-

Working Solution: Dilute to <0.5% DMSO final concentration in culture media.

-

Precipitation Check: Microscopy validation is required upon addition to media.

-

2. Stability Validation Protocol

-

Method: HPLC-UV (254 nm).

-

Timepoints: 0h, 24h, 48h in cell culture media (RPMI-1640 + 10% FBS) at 37°C.

-

Acceptance Criteria: >90% parent compound retention. If degradation >10%, data must be normalized or media refreshed every 12h.

Part 3: Primary Cytotoxicity Screening (The SRB Standard)

Rationale

The NCI-60 screening methodology relies on the SRB assay because it is stable, cost-effective, and linear with cell number. It avoids the metabolic artifacts of MTT.

Experimental Protocol: SRB Assay

Materials:

-

Fixative: 50% (w/v) Trichloroacetic acid (TCA).

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Wash Solution: 1% Acetic acid.

-

Solubilization Base: 10 mM Tris base (pH 10.5).

Workflow:

-

Seeding: Plate cells (e.g., A549, MCF-7, HCT-116) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Tz (Time Zero) Plate: Fix one plate immediately before drug addition to establish baseline cell mass.

-